molecular formula C10H15N3O3S B14823804 N-(3-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide

Cat. No.: B14823804
M. Wt: 257.31 g/mol
InChI Key: ULBQIIFWNUUHMF-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a pyridine ring. Its molecular formula is C10H15N3O3S, and it has a molecular weight of 257.313 g/mol .

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[3-cyclopropyloxy-6-(methylamino)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-11-9-6-5-8(16-7-3-4-7)10(12-9)13-17(2,14)15/h5-7H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

ULBQIIFWNUUHMF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the pyridine ring. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions to form N-(pyridin-2-yl)amides . The reaction conditions can vary, but often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide exerts its effects involves its interaction with specific molecular targets These targets may include enzymes, receptors, or other proteins involved in various biological pathways The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects

Comparison with Similar Compounds

N-(3-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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